2-Fluorobutane is a fluorinated alkane with the chemical formula C₄H₉F. It is a colorless liquid at room temperature and is notable for its unique properties stemming from the presence of a fluorine atom, which significantly influences its reactivity and physical characteristics. The compound exists in various stereoisomeric forms, including (R)-2-fluorobutane and (S)-2-fluorobutane, due to the chiral center at the second carbon atom.
One primary application of 2-Fluorobutane lies in its use as a solvent. Due to its relatively high boiling point (55°C) and low freezing point (-131°C), it is suitable for a wide range of temperatures in diverse research settings. Additionally, its solubility in various organic solvents like ethanol, diethyl ether, and chloroform, coupled with its insolubility in water, makes it useful for separating and extracting non-polar compounds from aqueous solutions [1].
2-Fluorobutane exists in two enantiomeric forms, meaning they are non-superimposable mirror images of each other. This characteristic makes it a crucial tool in research related to chirality, a crucial concept in chemistry and biology. Scientists utilize 2-Fluorobutane to study the behavior and interactions of chiral molecules, which play a vital role in drug development and understanding biological processes [].
There are several methods for synthesizing 2-fluorobutane:
2-Fluorobutane has various applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it useful in:
Several compounds share structural similarities with 2-fluorobutane. Here are a few notable examples:
Compound | Formula | Key Features |
---|---|---|
1-Fluorobutane | C₄H₉F | Fluorine at the first carbon; different reactivity patterns. |
2-Chlorobutane | C₄H₉Cl | Chlorine instead of fluorine; generally more reactive due to weaker C-Cl bond. |
3-Fluorobutane | C₄H₉F | Fluorine at the third carbon; different steric effects compared to 2-fluorobutane. |
n-Butane | C₄H₁₀ | No halogen; serves as a baseline for comparison regarding reactivity. |
Uniqueness: The presence of fluorine in 2-fluorobutane imparts unique physical and chemical properties compared to its non-fluorinated counterparts, influencing its boiling point, solubility, and reactivity profiles.